Glaziovine (CAS 6808-72-6) Exhibits Sub-Nanomolar Antiviral Potency Against HBV In Vitro
Glaziovine demonstrates potent inhibition of Hepatitis B virus (HBV) in a cellular model. In Hep G2.2.15 cells transfected with HBV, glaziovine suppressed the secretion of Hepatitis B surface antigen (HBsAg) with an IC50 of 8 nM [1]. This nanomolar potency is a critical differentiator from other aporphine alkaloids, which have not been characterized for HBV inhibition.
| Evidence Dimension | Inhibition of HBsAg secretion in HBV-transfected cells |
|---|---|
| Target Compound Data | IC50 = 8 nM |
| Comparator Or Baseline | Other aporphine/proaporphine alkaloids (e.g., pronuciferine, stepharine) lack documented HBV inhibitory activity. |
| Quantified Difference | Not applicable (unique activity) |
| Conditions | Hep G2.2.15 cells, measurement of HBsAg secretion |
Why This Matters
For antiviral research programs, the documented 8 nM IC50 against HBV provides a quantitative benchmark for activity that is absent for other aporphine/proaporphine alkaloids, justifying its selection over generic analogs.
- [1] MedChemExpress. Glaziovine Product Datasheet. 2025. View Source
